(3-Amino-4-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone
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Overview
Description
(3-Amino-4-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone is a synthetic organic compound with the molecular formula C15H21N3O This compound is characterized by the presence of two pyrrolidine rings and an amino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone typically involves the reaction of 3-amino-4-pyrrolidin-1-yl-benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 3-amino-4-pyrrolidin-1-yl-benzaldehyde and pyrrolidine.
Catalyst: Commonly used catalysts include acids or bases such as hydrochloric acid or sodium hydroxide.
Reaction Conditions: The reaction is typically conducted at a temperature range of 50-100°C and under atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(3-Amino-4-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Amino-4-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Nitro-4-pyrrolidin-1-yl-phenyl)-ethanone: Similar in structure but contains a nitro group instead of an amino group.
1-(3-Amino-4-pyrrolidin-1-yl-phenyl)-ethanone: Similar but with different substituents on the phenyl ring.
Uniqueness
(3-Amino-4-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual pyrrolidine rings and amino group make it a versatile compound for various research applications.
Biological Activity
(3-Amino-4-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone, with the chemical formula C15H21N3O, is a synthetic compound featuring two pyrrolidine rings and an amino group attached to a phenyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The compound can be synthesized through a reaction between 3-amino-4-pyrrolidin-1-yl-benzaldehyde and pyrrolidine, typically using acids or bases as catalysts under controlled conditions. The synthesis process is designed to maximize yield and purity, often involving techniques like recrystallization or chromatography for purification.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can modulate enzyme or receptor activity, leading to various physiological effects. The precise pathways and targets are still under investigation, but initial studies suggest potential roles in cancer treatment and antimicrobial activity.
Anticancer Properties
Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can reduce cell viability in human lung adenocarcinoma (A549) cells . The mechanism often involves inducing apoptosis or inhibiting cell proliferation.
Table 1: Anticancer Activity of Pyrrolidine Derivatives
Compound | Cell Line | Concentration (µM) | Viability (%) |
---|---|---|---|
Compound A | A549 | 100 | 78 |
Compound B | A549 | 100 | 64 |
Compound C | A549 | 100 | 61 |
Compound D | HSAEC1-KT | 100 | 85 |
These results indicate that while some compounds show potent anticancer activity, they may also affect non-cancerous cells, highlighting the need for selective targeting in therapeutic applications.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial efficacy. Certain derivatives have demonstrated activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus. This suggests potential applications in treating infections caused by resistant pathogens .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Anticancer Activity : A study assessed the effects of various pyrrolidine derivatives on A549 cells, revealing that modifications in the phenyl ring significantly influenced anticancer potency. Compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
- Antimicrobial Study : Research focusing on the antimicrobial properties of pyrrolidine derivatives found that certain modifications could improve efficacy against resistant bacterial strains. This underscores the importance of structural optimization in drug development .
Properties
IUPAC Name |
(3-amino-4-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c16-13-11-12(15(19)18-9-3-4-10-18)5-6-14(13)17-7-1-2-8-17/h5-6,11H,1-4,7-10,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDXKOHITSIIRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)N3CCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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